AHR Agonism and IL-6 Inhibition: Mechanistic Class Assignment Supported by Patent SAR Disclosure
The patent family that encompasses CAS 1448035-15-1 explicitly claims compounds of Formula 1 as AHR agonists with the capacity to suppress IL-6 production in cellular models [1]. The patent discloses that existing AHR ligands (e.g., TCDD and related xenobiotics) suffer from toxicity, low affinity, and poor target specificity, whereas the claimed thiazolyl-indole acetamide series was designed to possess superior drug-like properties [1]. The mechanism involves AHR-mediated immunomodulation, with compound treatment at 5 µM demonstrating cellular activity in DMEM-cultured models [1]. However, it must be explicitly stated that quantitative AHR EC50 values and IL-6 IC50 data for the specific compound CAS 1448035-15-1 are not individually disclosed in the publicly accessible patent text. The evidence for this specific compound rests on its inclusion within the claimed genus and its structural conformity to the pharmacophore defined by the SAR tables.
| Evidence Dimension | AHR agonism and downstream IL-6 suppression |
|---|---|
| Target Compound Data | Compound aligns with Formula 1 pharmacophore; patent genus shown to induce AHR activity and inhibit IL-6 production at 5 µM in cellular assays [1]. |
| Comparator Or Baseline | First-generation AHR ligands (e.g., TCDD): characterized by toxicity, low affinity, and high target non-specificity, deemed unsuitable for pharmaceutical development [1]. |
| Quantified Difference | Qualitative improvement: patent class designed for drug-like properties vs. toxic first-generation ligands. Individual compound-level EC50/IC50 data not publicly available. |
| Conditions | Cellular assays in DMEM medium with 5 µM compound treatment; AHR activity induction and IL-6 production inhibition assessed [1]. |
Why This Matters
This mechanistic class assignment provides the only available functional annotation for this compound; procurement for autoimmune disease research is justified by alignment with a patent-validated pharmacophore, though the absence of compound-specific potency data necessitates confirmatory in-house profiling.
- [1] US Patent Application US20230020507A1. Compound and use thereof in treating autoimmune diseases. Published September 29, 2020. View Source
